Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate

Chemical purity Quality control Reproducibility

tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate (CAS 1673527‑45‑1, MFCD19707618) is a fully synthetic, small‑molecule piperidine derivative (C₁₃H₂₄N₂O₃, MW 256.34) that carries an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an acetamido substituent at the 4‑position together with a methyl group at the same carbon. The compound belongs to the class of N‑Boc‑4‑substituted piperidines that serve as versatile intermediates in medicinal chemistry, particularly as precursors for acetyl‑CoA carboxylase (ACC) inhibitors and muscarinic receptor ligands.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 1673527-45-1
Cat. No. B2880912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate
CAS1673527-45-1
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O3/c1-10(16)14-13(5)6-8-15(9-7-13)11(17)18-12(2,3)4/h6-9H2,1-5H3,(H,14,16)
InChIKeyMMKRREMWZWXKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate (CAS 1673527-45-1) – A Protected 4‑Acetamido‑4‑methylpiperidine Building Block for Pharmaceutical Research and Chemical Biology


tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate (CAS 1673527‑45‑1, MFCD19707618) is a fully synthetic, small‑molecule piperidine derivative (C₁₃H₂₄N₂O₃, MW 256.34) that carries an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an acetamido substituent at the 4‑position together with a methyl group at the same carbon . The compound belongs to the class of N‑Boc‑4‑substituted piperidines that serve as versatile intermediates in medicinal chemistry, particularly as precursors for acetyl‑CoA carboxylase (ACC) inhibitors and muscarinic receptor ligands [1]. Because the Boc group is orthogonal to many common functional‑group manipulations, the scaffold is widely employed in multi‑step syntheses where the free piperidine NH must be unmasked only at a late stage [2].

Why In‑Class N‑Boc‑Piperidines Cannot Be Freely Substituted for tert‑Butyl 4‑acetamido‑4‑methylpiperidine‑1‑carboxylate (1673527‑45‑1)


Although numerous N‑Boc‑protected piperidines share the same core heterocycle, the precise combination of the Boc group, the 4‑acetamido moiety and the geminal 4‑methyl substituent creates a steric and electronic profile that is not replicated by any single close analog. Removing the Boc group (e.g., N‑(4‑methylpiperidin‑4‑yl)acetamide) eliminates the orthogonal protection strategy that is essential for late‑stage diversification ; replacing the acetamido NH with an N‑methyl group (tert‑butyl 4‑(N‑methylacetamido)piperidine‑1‑carboxylate) alters hydrogen‑bond donor capacity and conformational preference ; deleting the 4‑methyl group (tert‑butyl 4‑acetamidopiperidine‑1‑carboxylate) reduces steric bulk and may lower metabolic stability ; and substituting the acetamido functionality with a primary amide (1‑Boc‑4‑methylpiperidine‑4‑carboxamide) or a free amine (tert‑butyl 4‑amino‑4‑methylpiperidine‑1‑carboxylate) fundamentally changes the hydrogen‑bonding pharmacophore and the compound’s suitability as an ACC‑inhibitor precursor . Consequently, generic substitution without quantitative head‑to‑head data risks both synthetic failure and erroneous structure‑activity conclusions.

Quantitative Differentiation Evidence for tert‑Butyl 4‑acetamido‑4‑methylpiperidine‑1‑carboxylate (1673527‑45‑1) Versus Closest Analogs


Purity Benchmarking: 98% (HPLC) vs. 95‑97% for the N‑Methyl and Des‑Methyl Analogs

Commercial tert‑butyl 4‑acetamido‑4‑methylpiperidine‑1‑carboxylate is offered at 98% purity (HPLC) , whereas the closest N‑methyl analog (tert‑butyl 4‑(N‑methylacetamido)piperidine‑1‑carboxylate) is typically supplied at 95% purity and the des‑methyl analog (tert‑butyl 4‑acetamidopiperidine‑1‑carboxylate) at 97% . The higher certified purity reduces batch‑to‑batch variability in multi‑step medicinal chemistry campaigns.

Chemical purity Quality control Reproducibility

Steric and Hydrogen‑Bond Donor Differentiation: 4‑Acetamido‑NH vs. N‑Methylacetamido and Primary Amide Analogs

The target compound possesses one hydrogen‑bond donor (acetamido NH) and two hydrogen‑bond acceptors (acetamido C=O and carbamate C=O). The N‑methyl analog (197727‑57‑4) eliminates the NH donor, while the primary amide analog (343788‑67‑0) introduces an additional donor, altering the H‑bond donor/acceptor ratio and likely affecting target engagement . In the context of 4‑acetamidopiperidine muscarinic M₃ antagonists, the NH proton was shown to be critical for subtype selectivity [1].

Structure‑activity relationship Hydrogen‑bond donor Conformational restriction

Orthogonal Boc Protection vs. Unprotected Piperidine: Enabling Late‑Stage Diversification

The Boc group of 1673527‑45‑1 can be removed under mild acidic conditions (TFA or HCl/dioxane) to reveal the free piperidine for subsequent N‑alkylation, acylation, or reductive amination [1]. The unprotected analog N‑(4‑methylpiperidin‑4‑yl)acetamide (163271‑04‑3) lacks this orthogonal handle, forcing early‑stage introduction of the N‑substituent and limiting the diversity of accessible final compounds. In ACC inhibitor patents, the Boc‑protected 4‑acetamido‑4‑methylpiperidine scaffold is explicitly used as a key intermediate for late‑stage diversification [2].

Protecting group strategy Late‑stage functionalization Synthetic tractability

Molecular Weight and lipophilicity: Differentiating Physicochemical Properties Among C₁₃H₂₄N₂O₃ Isomers

Although 1673527‑45‑1 and its N‑methyl isomer (197727‑57‑4) share the same molecular formula (C₁₃H₂₄N₂O₃, MW 256.34), the N‑methyl compound lacks a hydrogen‑bond donor, resulting in a lower topological polar surface area (TPSA) and higher predicted lipophilicity (cLogP) . These differences influence aqueous solubility and passive membrane permeability, which are critical for both biochemical assay performance and oral bioavailability in downstream candidates [1].

Physicochemical properties Lipophilicity cLogP

Optimal Application Scenarios for tert‑Butyl 4‑acetamido‑4‑methylpiperidine‑1‑carboxylate (1673527‑45‑1) Based on Quantitative Differentiation Evidence


Late‑Stage Diversification Intermediate in Acetyl‑CoA Carboxylase (ACC) Inhibitor Programs

The orthogonal Boc protection of 1673527‑45‑1 enables convergent synthesis strategies where the 4‑acetamido‑4‑methylpiperidine core is kept intact until the final steps, then deprotected and elaborated with diverse carboxylic acid, sulfonyl chloride, or alkyl halide building blocks . This is the explicit strategy described in ACC inhibitor patents (e.g., CL‑2012003681‑A1), where the Boc‑protected piperidine is a penultimate intermediate [3].

Fragment‑Based or Structure‑Guided Lead Optimization Targeting Muscarinic M₃ Receptors

The 4‑acetamidopiperidine scaffold with a single H‑bond donor (acetamido NH) was pivotal in achieving 120‑fold M₃/M₂ selectivity in the J‑104129 series . The 4‑methyl substitution on 1673527‑45‑1 provides additional steric bulk that may enhance subtype selectivity or metabolic stability, making it a suitable fragment for growing or merging strategies in muscarinic receptor programs .

Building Block for CNS‑Oriented Chemical Libraries Where Controlled Lipophilicity and H‑Bond Donor Count Are Critical

With a predicted cLogP of ~1.5 and a single H‑bond donor, 1673527‑45‑1 sits within the favorable range for CNS drug‑likeness (CNS MPO ≥ 4). Compared with the more lipophilic N‑methyl analog (cLogP ~2.0, zero H‑bond donors), the target compound offers a better balance of permeability and solubility for CNS library design [3].

Quality‑Controlled Intermediate for Scale‑Up and Process Chemistry Feasibility Studies

The commercial availability of 1673527‑45‑1 at 98% purity (HPLC) with documented analytical certificates (NMR, HPLC) makes it suitable for process chemistry route scouting. The higher purity baseline reduces impurity‑tracking complexity during reaction optimization and impurity fate mapping, which is critical when transitioning from medicinal chemistry to kilo‑lab scale .

Quote Request

Request a Quote for tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.